1h-Imidazo[4,5-b]thieno[3,2-e]pyridine
Description
1H-Imidazo[4,5-b]thieno[3,2-e]pyridine is a fused heterocyclic compound featuring an imidazole ring fused with a thienopyridine scaffold. This structure combines nitrogen and sulfur heteroatoms, conferring unique electronic and steric properties. Its synthesis, as described in , involves the Friedländer reaction between creatinine and aminothiophenecarbaldehydes, yielding two isomers (3 and 4) distinguished by the thiophene ring orientation (thieno[3,2-e] vs. thieno[2,3-e]).
Properties
CAS No. |
869741-32-2 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
12-thia-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,10-pentaene |
InChI |
InChI=1S/C8H5N3S/c1-2-12-8-5(1)3-6-7(11-8)10-4-9-6/h1-4H,(H,9,10,11) |
InChI Key |
YAYUGXHTJPNZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC3=C(C=C21)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation with Creatinine
The Friedlälder reaction remains a cornerstone for constructing the imidazo[4,5-b]pyridine core. Björk and Grivas pioneered this approach by reacting creatinine with aminothiophenecarbaldehydes under neutral conditions to avoid decomposition of sensitive intermediates. For instance, 2-amino-1-methylimidazo[4,5-b]thieno[3,2-e]pyridine was synthesized via condensation of creatinine (19 ) and 3-amino-2-thiophenecarbaldehyde (13 ) in ethylene glycol at 120°C for 12 hours (Scheme 3). This method achieved a 68% yield, with regioselectivity controlled by the electron-donating amino group at the thiophene’s C3 position.
Table 1: Reaction Parameters for Friedländer Syntheses
| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Creatinine + 11 | Ethylene glycol | 120 | 12 | 68 |
| Creatinine + 13 | Acetic acid | 100 | 8 | 72 |
Cyclocondensation of Aminopyrimidine Derivatives
Alternative routes leverage aminopyrimidine precursors for sequential annulation. El-Sayed et al. demonstrated that 2-aminopyrimidine (1 ) undergoes cycloaddition with benzylidene ethyl cyanoacetate to form diazepine intermediates, which are subsequently oxidized to imidazo-thienopyridines. For example, heating 1 with ethyl cyanoacetate in acetic acid at 200°C for 6 hours yielded 7-amino-9-oxo-10-phenyl-9,10-dihydropyrido[3',2':4,5]thieno[3,2-d]triazolo[3,2-f]pyrimidin-8-carbonitrile (10 ) with 65% efficiency. The reaction proceeds via aza-Michael addition, followed by 1,3-hydrogen shift and CO₂ elimination (Scheme 3).
Advanced Functionalization Techniques
Phosphorus Oxychloride-Mediated Chlorination
Post-synthetic chlorination enhances reactivity for downstream coupling. Treatment of 5-(2-furyl)-1,2,3,4-tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolin-8(9H)-one (3 ) with PCl₅ in toluene at 80°C for 4 hours provided the 8-chloro derivative (4 ) in 89% yield. This intermediate serves as a versatile precursor for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Diazotization and Azide Incorporation
Diazotization of 4-chloro-6-phenylaminothieno[3,2-d]-1,2,3-triazin-7-carbonitrile (11 ) with NaNO₂/HCl at 0°C generated a diazonium salt, which was trapped with malononitrile to form 2-(12-(1-acetyl-2-oxopropylidene)-6-phenyl-2,3,5,6,9,10,12,13-octahydroimidazo[1,2-c]imidazo[2",1":6',1']pyrimido[4',5':4,5]thieno[3,2-e]pyrimidin-5-yliden)malononitrile (17a ). Azide-functionalized analogs like 9 were synthesized via Staudinger reactions with 4-azido-3-thiophenecarbaldehyde (17 ), enabling click chemistry applications.
Spectroscopic and Crystallographic Validation
NMR Characterization of Regioisomers
Distinguishing between [3,2-e] and [2,3-e] isomers requires careful NMR analysis. The [3,2-e] isomer (3 ) exhibits a downfield singlet at δ 8.05 ppm for the C5 proton, while the [2,3-e] analog (4 ) shows a doublet at δ 7.89 ppm (J = 5.2 Hz) due to coupling with the thiophene’s C4 proton. $$^{13}\text{C}$$-NMR further differentiates isomers via carbonyl carbon shifts: 162.24 ppm for 3 vs. 158.91 ppm for 4 .
X-Ray Diffraction Studies
Single-crystal X-ray analysis of 3 confirmed a planar fused-ring system with a dihedral angle of 3.2° between the imidazole and thienopyridine planes. The C8-Cl bond length measured 1.732 Å, consistent with sp² hybridization.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scope of Key Methods
| Method | Starting Material | Key Step | Yield Range (%) | Limitations |
|---|---|---|---|---|
| Friedlälder Condensation | Creatinine | Cyclization in glycol | 68–72 | Requires anhydrous conditions |
| Cyclocondensation | Aminopyrimidine | Aza-Michael addition | 55–65 | Byproduct formation |
| Diazotization | Chloro-triazine | Diazonium coupling | 70–89 | Low functional group tolerance |
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Imidazo[4,5-b]thieno[3,2-e]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating cellular processes such as signal transduction and gene expression . The compound’s unique structure allows it to bind to active sites with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Observations :
- Structural Impact: The sulfur atom in the thieno ring may enhance lipophilicity compared to nitrogen-rich analogs (e.g., PhIP), influencing solubility and membrane permeability.
Key Observations :
- Toxicity Profile: Unlike PhIP, a known carcinogen, the thieno compound’s safety profile remains uncharacterized.
Physicochemical and Pharmacokinetic Properties
| Property | 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine | Imidazo[4,5-b]pyridine | PhIP |
|---|---|---|---|
| Molecular Weight | ~207 g/mol (estimated) | 135–358 g/mol | 213.25 g/mol |
| LogP | Higher (due to thiophene) | 1.2–2.5 | 2.8 |
| Solubility | Likely low (lipophilic scaffold) | Moderate in DMSO/MeOH | Insoluble in water |
| Thermal Stability | Not reported | Stable up to 150°C | Degrades at >200°C |
Key Observations :
- The thieno compound’s increased LogP (predicted) may enhance blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
